

Onatasertib: Preclinical Application Notes for Animal and Xenograft Studies

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Compound of Interest		
Compound Name:	Onatasertib	
Cat. No.:	B606527	Get Quote

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These application notes provide a comprehensive overview of the preclinical evaluation of **onatasertib** (also known as CC-223), a potent and selective dual inhibitor of mTORC1 and mTORC2. The following sections detail the mechanism of action, experimental protocols for in vivo studies, and a summary of key quantitative data from xenograft models.

Mechanism of Action

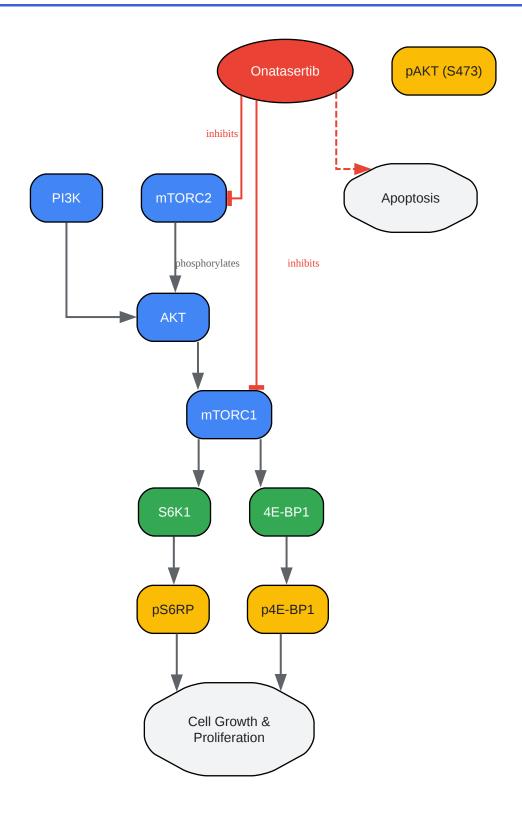
Onatasertib is an orally bioavailable small molecule that inhibits the kinase activity of the mammalian target of rapamycin (mTOR).[1] mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[2] It functions through two distinct complexes, mTORC1 and mTORC2.[2] While first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs) allosterically inhibit only mTORC1, onatasertib is a second-generation ATP-competitive inhibitor that targets both mTORC1 and mTORC2.[3][4] This dual inhibition leads to a more complete blockade of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers.[1][2] By inhibiting both complexes, onatasertib disrupts downstream signaling, leading to the induction of apoptosis and a reduction in tumor cell proliferation.[1] Preclinical evidence suggests that the antitumor activity of onatasertib is mediated through the inhibition of both mTORC1, as measured by the phosphorylation of ribosomal protein S6 (pS6RP), and mTORC2, as indicated by the phosphorylation of AKT at serine 473 (pAKT S473).



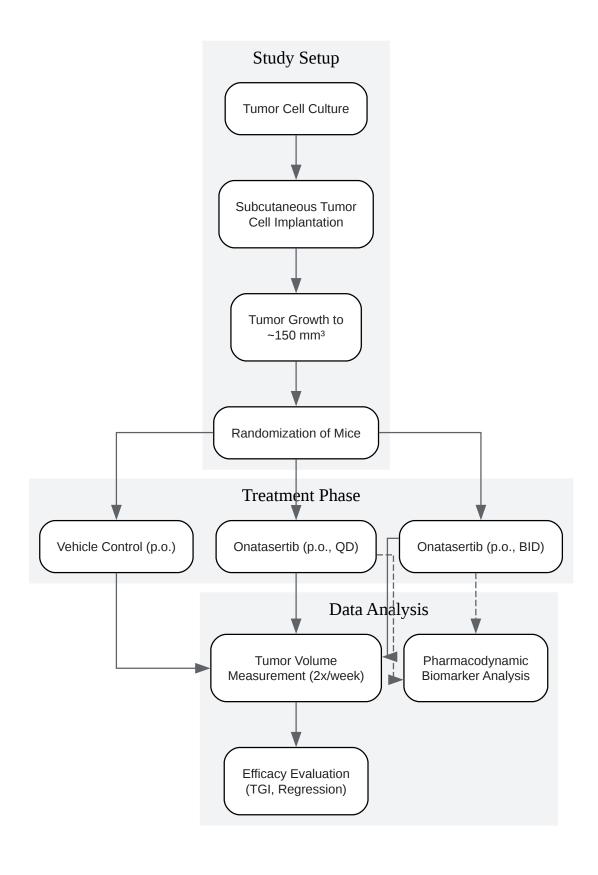


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